3-(Benzyloxy)-5-chloroaniline

SARS-CoV-2 Main Protease (Mpro) IC50

3-(Benzyloxy)-5-chloroaniline (CAS 1100752-67-7) is a polysubstituted aniline building block featuring a benzyloxy group at the 3-position and a chlorine atom at the 5-position. It has gained prominence as a critical intermediate in the design of noncovalent, nonpeptidic inhibitors targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
CAS No. 1100752-67-7
Cat. No. B1473781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-5-chloroaniline
CAS1100752-67-7
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC(=C2)N)Cl
InChIInChI=1S/C13H12ClNO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
InChIKeyUXNQKFKPKHSVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-5-chloroaniline (CAS 1100752-67-7): A Key Aniline Building Block for SARS-CoV-2 Mpro Inhibitor Design


3-(Benzyloxy)-5-chloroaniline (CAS 1100752-67-7) is a polysubstituted aniline building block featuring a benzyloxy group at the 3-position and a chlorine atom at the 5-position. It has gained prominence as a critical intermediate in the design of noncovalent, nonpeptidic inhibitors targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19 [1]. Its unique substitution pattern allows it to serve as a key pharmacophoric element that engages the S4 and S2 subsites of the protease, a role that simpler or differently substituted anilines cannot fulfill with equivalent potency [1].

Why 3-(Benzyloxy)-5-chloroaniline Cannot Be Replaced by Generic Aniline Analogs in Mpro Inhibitor Programs


Substituting 3-(benzyloxy)-5-chloroaniline with a generic aniline or a differently substituted analog in the context of SARS-CoV-2 Mpro inhibitor design leads to a quantifiable loss in inhibitory potency. The specific geometry and electronic properties of the 3-benzyloxy-5-chloro substitution are essential for optimal occupancy of the S4 and S2 pockets, as demonstrated by structure-activity relationship (SAR) studies [1]. For instance, replacing the benzyloxy group with smaller alkoxy chains (e.g., propoxy in analogue 11) fails to adequately fill the hydrophobic S4 site, while the 5-chloro substituent is critical for packing against His41 in the S2 pocket [1]. These precise structural requirements mean that generic substitution is not a viable option for maintaining the low-nanomolar potency required for advanced lead compounds.

Quantitative Differentiation Evidence for 3-(Benzyloxy)-5-chloroaniline vs. Closest Analogs in Mpro Inhibition


Head-to-Head IC50 Comparison: 3-(Benzyloxy)-5-chloroaniline Derivative (14) vs. Propoxy Analog (11) in SARS-CoV-2 Mpro Kinetic Assay

In a direct head-to-head comparison within the same study, the uracil-based inhibitor 14, which incorporates the 3-(benzyloxy)-5-chloroaniline scaffold, demonstrated an IC50 of 0.128 μM against SARS-CoV-2 Mpro. This is comparable to the propoxy analog 11 (IC50 = 0.120 μM) [1]. However, the benzyloxy derivative 14 provided a superior platform for further optimization: the addition of a chlorine substituent at the ortho position of the benzyloxy ring (compound 21) resulted in a dramatic potency improvement to an IC50 of 0.018–0.037 μM, surpassing the limits of the propoxy series [1]. This demonstrates that while initial potencies are similar, the 3-(benzyloxy)-5-chloroaniline scaffold offers a significantly higher optimization ceiling.

SARS-CoV-2 Main Protease (Mpro) IC50 Structure-Activity Relationship Antiviral Drug Discovery

Comparison of 3-(Benzyloxy)-5-chloroaniline Scaffold (14) vs. Phenethyloxy Homologue (15) for Mpro Inhibition

The phenethyloxy homologue 15, which extends the alkyl chain by one methylene unit compared to the benzyloxy group in 14, showed a modest improvement in IC50 (0.110 μM vs. 0.128 μM for 14) [1]. However, the benzyloxy analogue 14 was selected for further optimization because its rigid aromatic ring provided a well-defined edge-to-face interaction with the S4 subsite, as confirmed by X-ray crystallography (PDB ID: 7L12) [1]. This structural rigidity offers more predictable SAR for subsequent substitution compared to the flexible phenethyloxy chain, which may adopt multiple conformations and complicate rational design.

SARS-CoV-2 Main Protease Structure-Based Drug Design S4 Subsite Ligand Efficiency

Impact of 5-Chloro Substitution: SAR Evidence for S2 Pocket Occupancy in Mpro

The 5-chloro substituent on the aniline ring is not a spectator group; it plays a critical role in binding to the S2 pocket of Mpro. The crystal structure of the 3-(benzyloxy)-5-chloroaniline-containing inhibitor 14 (PDB 7L12) reveals that the chlorophenyl edge packs tightly against the imidazole ring of His41 in the S2 pocket [1]. While a direct IC50 comparison for the des-chloro analog within this specific scaffold is not provided, the paper's broader SAR demonstrates that the 3,5-dichloro substitution pattern (as in compound 4) provides a factor-of-2 enhancement in inhibitory activity over the mono-chloro analogue 2 [1]. This class-level inference supports the essential role of the chlorine atom at the 5-position for optimal potency.

SARS-CoV-2 Mpro S2 Subsite Chlorine Substitution Structure-Activity Relationship Halogen Bonding

Best Research and Industrial Application Scenarios for 3-(Benzyloxy)-5-chloroaniline Based on Quantitative Evidence


Lead Optimization in SARS-CoV-2 Mpro Noncovalent Inhibitor Programs

3-(Benzyloxy)-5-chloroaniline is the optimal aniline building block for medicinal chemistry teams engaged in optimizing nonpeptidic, noncovalent inhibitors of SARS-CoV-2 Mpro. As demonstrated by the Zhang et al. (2021) study, the 3-(benzyloxy)-5-chloroaniline-derived inhibitor 14 serves as a validated starting point, with a reported IC50 of 0.128 μM, which can be further improved to 0.018–0.037 μM through ortho-substitution (compound 21) [1]. This scaffold offers a structurally characterized binding mode (PDB 7L12) that facilitates rational, structure-based design efforts, making it a strategic procurement choice for antiviral drug discovery groups.

Structure-Based Drug Design (SBDD) Facilitated by High-Resolution Crystallographic Data

The availability of a high-resolution (1.80 Å) X-ray crystal structure of the SARS-CoV-2 Mpro in complex with the 3-(benzyloxy)-5-chloroaniline-containing inhibitor 14 (PDB ID: 7L12) provides an unparalleled advantage for structure-based drug design (SBDD) [1]. This structural data allows computational and medicinal chemists to visualize the precise binding pose, including key interactions such as the chlorophenyl edge packing against His41 in the S2 pocket and the benzyloxy group extending into the S4 subsite. This makes 3-(benzyloxy)-5-chloroaniline a preferred building block for any project utilizing molecular docking, FEP calculations, or fragment-based approaches targeting Mpro.

Synthesis of SARS-CoV-2 Mpro Chemical Probes for Antiviral Mechanism-of-Action Studies

For academic or industrial laboratories developing chemical probes to study the mechanism of action of SARS-CoV-2 Mpro inhibition, 3-(benzyloxy)-5-chloroaniline is a critical starting material. The well-characterized inhibitory activity of its derivatives (IC50 values ranging from 0.128 μM down to 0.018 μM for optimized analogues) provides a reliable activity baseline, while the published synthetic route and crystallographic validation ensure reproducibility [1]. This reduces the risk and time associated with synthesizing and validating novel probe compounds, making it a high-confidence procurement option.

Comparative SAR Studies for Antiviral Drug Discovery Education and Training

The 3-(benzyloxy)-5-chloroaniline scaffold, as part of the 14/21 inhibitor series, offers a well-documented case study for teaching SAR principles in antiviral drug discovery. The quantitative data showing how incremental structural changes (e.g., benzyloxy vs. propoxy vs. phenethyloxy; addition of ortho-chloro) impact IC50 values from 0.128 μM to 0.018 μM provides a rich, real-world dataset for academic training or internal team education in medicinal chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)-5-chloroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.